molecular formula C13H16N4S B11085661 N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

Cat. No.: B11085661
M. Wt: 260.36 g/mol
InChI Key: JFVYGJSNFKDCKT-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-N-(6-METHYL-1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-2-YL)AMINE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-N-(6-METHYL-1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-2-YL)AMINE typically involves the following steps:

    Formation of the Pyrazolothiadiazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with thiadiazole precursors under acidic or basic conditions.

    Substitution Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-N-(6-METHYL-1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-2-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-N-(6-METHYL-1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-2-YL)AMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in various biological assays to study its effects on different cellular pathways and targets.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N-(6-METHYL-1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)-N-(1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-2-YL)AMINE: Similar structure but lacks the methyl group on the pyrazolothiadiazole core.

    N-(2,4-DIMETHYLPHENYL)-N-(6-METHYL-1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-3-YL)AMINE: Similar structure but with a different substitution pattern on the pyrazolothiadiazole core.

Uniqueness

N-(2,4-DIMETHYLPHENYL)-N-(6-METHYL-1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-2-YL)AMINE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity

Properties

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

InChI

InChI=1S/C13H16N4S/c1-8-4-5-11(9(2)6-8)14-13-15-12-7-10(3)16-17(12)18-13/h4-7,13-15H,1-3H3

InChI Key

JFVYGJSNFKDCKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2NC3=CC(=NN3S2)C)C

Origin of Product

United States

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